molecular formula C12H16N2O2 B104786 1-Cbz-Piperazine CAS No. 31166-44-6

1-Cbz-Piperazine

Número de catálogo B104786
Número CAS: 31166-44-6
Peso molecular: 220.27 g/mol
Clave InChI: CTOUWUYDDUSBQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cbz-Piperazine, also known as carbobenzoxy-piperazine, is a derivative of piperazine, which is a chemical compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in various fields, including pharmaceuticals, as they are often used as building blocks for drug development due to their versatility and the ability to readily modify their structure.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through these reactions starting from dichloronitrobenzene and piperazine, with a total yield of around 48% . The process is complex and involves careful consideration of factors that influence each step, such as the conditions for alkylation, acidulation, and reduction of the nitro group.

Molecular Structure Analysis

Piperazine itself is a simple molecule with a flexible structure that can be easily modified. The addition of various functional groups, such as the Cbz group, can significantly alter the properties and reactivity of the molecule. In the case of metal-organic compounds, piperazine can act as a bridging ligand, forming novel three-dimensional networks, as seen in the compound Zn2(btec)(pipz)(H2O), where pipz stands for piperazine . The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets, such as the CB1 receptor, where the absolute configuration of the chiral center plays a key role in agonist activity .

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. They can undergo reactions typical for amines, such as alkylation and acylation. The resistance of piperazine to thermal degradation and oxidation is noteworthy, as it is significantly more resistant compared to other amines like monoethanolamine (MEA), which is beneficial for applications such as carbon dioxide capture . The ability of piperazine derivatives to resist oxidation, even in the presence of metal catalysts, is an important property that can be exploited in different chemical processes .

Physical and Chemical Properties Analysis

Piperazine derivatives exhibit a range of physical and chemical properties that make them suitable for diverse applications. For example, the thermal stability of piperazine allows for its use in high-temperature processes, which can lead to energy savings . Additionally, some piperazine compounds demonstrate interesting physical properties, such as fluorescent emission, which can be utilized in the development of luminescent materials . The physical properties, such as solubility, melting point, and boiling point, can vary widely depending on the substituents attached to the piperazine ring.

Aplicaciones Científicas De Investigación

  • Synthesis and Pharmacological Research

    • 1-Cbz-Piperazine, as a piperazine derivative, is studied in the context of synthesizing new compounds and evaluating their pharmacological properties. For example, Amato et al. (2018) researched analogues of the purine inverse agonist otenabant, where the 4-aminopiperidine group was switched to a piperazine group, aiming to produce compounds with limited brain exposure for the treatment of obesity and liver disease (Amato et al., 2018).
  • Potential in Cancer Treatment

    • Piperazine derivatives have been explored for their potential in cancer treatment. For instance, CB694, a novel microtubule depolymerizing piperazine derivative, showed inhibition of cancer cell proliferation and is under investigation for antimitotic and antitumor activities (Weiderhold et al., 2006).
  • Exploring Biochemical and Molecular Mechanisms

    • Studies like those conducted by Menezes et al. (2018), which investigated the effects of 1-(1-Naphthyl)piperazine on melanoma cells, help in understanding the molecular and biochemical mechanisms of action of piperazine derivatives. This particular study showed that 1-(1-Naphthyl)piperazine decreased cell viability and induced apoptosis in melanoma cells, suggesting its potential in skin cancer management (Menezes et al., 2018).
  • Development of Analytical Methods

    • Research also focuses on developing analytical methods for detecting piperazine derivatives. For example, a study by Moreira Patrícia et al. (2020) developed a gas chromatography-mass spectrometry (GC-MS) technique for detecting and quantifying piperazine derivatives like 1-benzylpiperazine (BZP) in biological samples (Moreira Patrícia et al., 2020).
  • Applications in Drug Delivery Systems

    • Piperazine derivatives are being explored in novel drug delivery systems. For instance, a study by Menezes et al. (2016) investigated 1-(1-Naphthyl)piperazine-loaded lipid vesicles for UV-induced skin inflammation prevention, indicating the potential of piperazine derivatives in (trans)dermal drug delivery (Menezes et al., 2016).

Safety And Hazards

1-Cbz-Piperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Propiedades

IUPAC Name

benzyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUWUYDDUSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349197
Record name 1-Cbz-Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-Piperazine

CAS RN

31166-44-6
Record name 1-Cbz-Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbobenzoxypiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N;benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.8 g, 3.13 mmol) was dissolved in 10 mL of 4N-HCl/dioxane. It was stirred at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath, 1N-NaOH solution was carefully added to the mixture to adjust pH above 10. Ethyl acetate (50 mL×3) was used to extract the compound. The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulfate. After removal of the solvent, 1.1 g of N-benzyloxycarbonyl-piperazine was obtained in quantitative yield. Following the procedure of Example 6, but replacing 1-benzylpiperazine with N-benzyloxycarbonyl-piperazine, provided the desired compound. The product of Example 3 (1.1 g, 1.06 mmol), N-benzyloxycarbonyl-piperazine (700 mg, 3.18 mmol), and triethylamine (0.44 mL, 3.15 mmol) in 5 mL of methylene chloride were used. 339 mg of pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-C-24-TBDMS-Ascomycin) was isolated in 29% yield. MS (FAB) m/z: M+H=1108. M+K-1146. The above obtained product (329 mg, 0.297 mmol) was treated with 48%-HF (0.55 mL) in 10 mL of acetonitrile in the procedure described in Example 5. 316 mg of semi pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-Ascomycin) was isolated. This was directly used for the next reaction without further purification. The obtained product (317 mg, 0.32 mmol) was carefully hydrogenated in 40 mL of methanol in the presence of 10%-palladium on charcoal until theoretical ammount of hydrogen gas was consumed. 290 mg of crude product was purified by reverse phase-HPLC. 117 mg of the pure title compound was obtained in 47% yield. MS (FAB) m/z: M+H=860. M+K=898. mp=132° C. (dec).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N;benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.8 g, 3.13 mmol) was dissolved in 10 mL of 4N-HCl/dioxane. It was stirred at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath, 1N-NaOH solution was carefully added to the mixture to adjust pH above 10. Ethyl acetate (50 mL×3) was used to extract the compound. The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulfate. After removal of the solvent, 1.1 g of N-benzyloxycarbonyl-piperazine was obtained in quantitative yield. Following the procedure of Example 6, but replacing 1-benzylpiperazine with N-benzyloxycarbonyl-piperazine, provided the desired compound. The product of Example 3 (1.1 g, 1.06 mmol), N-benzyloxycarbonyl-piperazine (700 mg, 3.18 mmol), and triethylamine (0.44 mL, 3.15 mmol) in 5 mL of methylene chloride were used. 339 mg of pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-C-24-TBDMS-Ascomycin) was isolated in 29% yield. MS (FAB) m/z: M+H=1108. M+K-1146. The above obtained product (329 mg, 0.297 mmol) was treated with 48%-HF (0.55 mL) in 10 mL of acetonitrile in the procedure described in Example 5. 316 mg of semi pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-Ascomycin) was isolated. This was directly used for the next reaction without further purification. The obtained product (317 mg, 0.32 mmol) was carefully hydrogenated in 40 mL of methanol in the presence of 10%-palladium on charcoal until theoretical ammount of hydrogen gas was consumed. 290 mg of crude product was purified by reverse phase-HPLC. 117 mg of the pure title compound was obtained in 47% yield. MS (FAB) m/z: M+H=860. M+K=898. mp=132° C. (dec).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step Two
Quantity
0.575 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

960 mg (3 mmol) of N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine was dissolved in 8 ml of TFA and aged for 1 hour. The TFA was evaporated in a stream of N2 and then to the residue was added water and NaOH to pH12. The basic mixture was extracted with 3×15 ml of ethyl acetate, backwashed with saturated aqueous NaCl, dried with Na2SO4 and concentrated to 566 mg of an oil whose mass spectrum had a parent peak at m/e=220. NMR (3CDCl, δ from TMS) δ2.8 (m, 4), δ3.5 (t, 4), δ5.12 (s, 2), δ7.38 (m, 5).
Name
N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 17.2 g (0.2 mole) of anhydrous piperazine, 40 ml of water and 60 ml (0.36 mole) of 6N hydrochloric acid in 300 ml of methanol was heated to boiling. Small portions of benzylchloroformate (total 48 g, 0.28 mole) and 4N sodium hydroxide (total 100 ml) were added alternately to maintain a pH of 4.5-5.5. The mixture was heated under reflux for 3 hr, allowed to cool overnight, concentrated in vacuo to remove the methanol, made alkaline with sodium hydroxide and extracted with dichloromethane. The dichloromethane extract was washed with water and then extracted with 400 ml of 1N hydrochloric acid. The acid extract was washed with dichloromethane, made alkaline with sodium hydroxide, and extracted with dichloromethane. The dichloromethane extract was washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness in vacuo to give 25 g of crude product. Distillation under vacuum afforded 21.3 g (48%) of the product, bp 140°-143° (0.1 torr). VPC indicated the material consisted of 97% of a single component and the NMR was consistent with the assigned structure.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods V

Procedure details

250 ml of water and 500 ml of methanol are added to 194 g (1 M) of piperazine hexahydrate, while stirring, and the pH is adjusted to 3 with about 163 ml of concentrated hydrochloric acid. The mixture is then cooled to 25° C. and 100 g (0.59 M) of benzyl chloroformate are added dropwise, while stirring, during which the pH is kept between 3 and 4.5 with sodium hydroxide solution (4 M; about 230 ml). About 700 ml are then stripped off on a rotary evaporator and the residue is washed with water, rendered acid with about 1.5 ml of concentrated HCl and extracted twice with 200 ml of toluene each time. The aqueous phase is cooled and brought to pH 12 with about 115 ml of 12.5 N NaOH. The oil which separates out is extracted several times with toluene, and the extract is dried over K2CO3 and concentrated under reduced pressure. Yield: 74 g
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
194 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cbz-Piperazine
Reactant of Route 2
Reactant of Route 2
1-Cbz-Piperazine
Reactant of Route 3
1-Cbz-Piperazine
Reactant of Route 4
Reactant of Route 4
1-Cbz-Piperazine
Reactant of Route 5
Reactant of Route 5
1-Cbz-Piperazine
Reactant of Route 6
Reactant of Route 6
1-Cbz-Piperazine

Citations

For This Compound
18
Citations
E Morera, L De Petrocellis, L Morera… - Bioorganic & medicinal …, 2009 - Elsevier
… Compounds 15–18 were obtained by reacting 1-Cbz-piperazine 16 with substituted phenyl chloroformates. Deprotection of the Cbz group by hydrogenolysis afforded the piperazine …
Number of citations: 37 www.sciencedirect.com
TJ Martin - Highlights in Bioorganic Chemistry: Methods and …, 2004 - Wiley Online Library
… for the synthesis of linkerhead intermediate 14 from half-sided Boc-protected amine 13 [28], via urea formation, mediated by 4-nitrophenyl chloroformate with 1-Cbz-piperazine, followed …
Number of citations: 1 onlinelibrary.wiley.com
K Lee, T Ren, M Côté, B Gholamreza… - ACS medicinal …, 2013 - ACS Publications
A high-throughput screen identified adamantane dipeptide 1 as an inhibitor of Ebola virus (EboV) infection. Hit-to-lead optimization to determine the structure–activity relationship (SAR) …
Number of citations: 35 pubs.acs.org
TJ Martin - Highlights in Bioorganic Chemistry: Methods and …, 2006 - books.google.com
… for the synthesis of linkerhead intermediate 14 from half-sided Boc-protected amine 13 [28], via urea formation, mediated by 4-nitrophenyl chloroformate with 1-Cbz-piperazine, followed …
Number of citations: 0 books.google.com
TQ Davies, A Hall, MC Willis - … Chemie International Edition, 2017 - Wiley Online Library
Sulfonimidamides are increasingly important molecules in medicinal chemistry and agrochemistry, but their preparation requires lengthy synthetic sequences, which has likely limited …
Number of citations: 69 onlinelibrary.wiley.com
S Bergman, S Estrada, H Hall… - Journal of Labelled …, 2014 - Wiley Online Library
The cholinergic system is involved in neurodegenerative diseases, and visualization of cholinergic innervations with positron emission tomography (PET) would be a useful tool in …
A Papa, I Cursaro, L Pozzetti, C Contri… - Archiv der …, 2023 - Wiley Online Library
… a Heck‐type alkylation in the presence of allyl alcohol and palladium acetate furnishing compound 16, which was reacted, under reductive amination conditions, with 1Cbz‐piperazine …
Number of citations: 4 onlinelibrary.wiley.com
TQ Davies, MJ Tilby, J Ren, NA Parker… - Journal of the …, 2020 - ACS Publications
… We then varied the organometallic component, using morpholine or 1-Cbz-piperazine as the amine. Sterically and electronically varied aryl organometallic reagents afforded products in …
Number of citations: 58 pubs.acs.org
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 pubs.acs.org
E Lohou, NA Sasaki, A Boullier, P Sonnet - European Journal of Medicinal …, 2016 - Elsevier
… ), CH 2 Cl 2 , rt, overnight, 2) 1-Cbz-piperazine hydrochloride (1.2 equiv), Et 3 N (3 equiv), … coupled with 1-benzyloxycarbonyl-piperazine (1-Cbz-piperazine) in situ in the presence of …
Number of citations: 8 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.